1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methanesulfonamide group attached to a 3-chlorophenyl ring and an indolin-6-yl moiety with a pivaloyl substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolin-6-yl Moiety: Starting from an indole derivative, the indolin-6-yl group is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of the Pivaloyl Group: The pivaloyl group is introduced via acylation using pivaloyl chloride in the presence of a base such as pyridine.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is attached through a sulfonylation reaction using methanesulfonyl chloride and a suitable amine.
Final Coupling with 3-Chlorophenyl Ring: The final step involves coupling the 3-chlorophenyl ring with the previously synthesized intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanesulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The pivaloyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and indolin-6-yl derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt or MAPK.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(3-chlorophenyl)-N-(1-acetylindolin-6-yl)methanesulfonamide: Differing by the presence of an acetyl group instead of a pivaloyl group, this compound may exhibit different reactivity and biological activity.
1-(3-bromophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide:
1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)ethanesulfonamide: The replacement of the methanesulfonamide group with an ethanesulfonamide group may alter the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,3)19(24)23-10-9-15-7-8-17(12-18(15)23)22-27(25,26)13-14-5-4-6-16(21)11-14/h4-8,11-12,22H,9-10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOCKGLBUORJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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